Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

This orthogonally protected D-serine derivative (CAS 512785-07-8) features a tert-butyl ester (acid-labile) and benzyl ether (hydrogenolysis-labile), enabling sequential deprotection essential for complex peptide and glycoconjugate assembly. Its chiral (2R) configuration ensures stereochemical fidelity in asymmetric synthesis where diastereoselectivity is critical.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B13117057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R)-2-amino-3-(benzyloxy)propanoate
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
InChIKeyWXESUKBIGWUKFU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate: Chiral Amino Acid Derivative for Peptide Synthesis and Drug Discovery Procurement


Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate (CAS 512785-07-8) is a chiral amino acid derivative of D-serine, featuring a tert-butyl ester protecting group on the carboxyl terminus and a benzyl ether protecting group on the side-chain hydroxyl . With a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol , this compound serves as a versatile building block in peptide synthesis and pharmaceutical research [1]. Its orthogonal protection strategy enables selective deprotection under distinct conditions, facilitating sequential coupling reactions in complex synthetic pathways.

Why tert-Butyl (2R)-2-amino-3-(benzyloxy)propanoate Cannot Be Simply Substituted with Other D-Serine Derivatives


This compound occupies a specific niche within the D-serine derivative family due to its orthogonal protection strategy: a tert-butyl ester on the carboxyl group and a benzyl ether on the side-chain hydroxyl. Substituting with a close analog such as Boc-D-Ser(Bzl)-OH (CAS 47173-80-8) or H-D-Ser-OtBu (CAS 948296-15-9) would fundamentally alter the synthetic pathway and compatibility with subsequent reaction conditions [1]. The tert-butyl ester is cleaved under acidic conditions (e.g., TFA), whereas the benzyl ether requires hydrogenolysis or strong acid, providing a two-step, orthogonal deprotection sequence that is critical for the assembly of complex peptides and glycoconjugates. No other single D-serine derivative offers this precise combination of orthogonal protecting groups, making generic substitution unfeasible for multi-step syntheses requiring sequential deprotection.

Quantitative Differentiation of tert-Butyl (2R)-2-amino-3-(benzyloxy)propanoate: A Comparative Evidence Guide


Orthogonal Protection Strategy: Two-Step Deprotonation Sequence vs. Single-Step Analogs

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate provides orthogonal protection of the carboxyl and hydroxyl groups, enabling a two-step deprotection sequence. In contrast, common analogs such as Boc-D-Ser(Bzl)-OH (Boc on amine, benzyl on hydroxyl) or H-D-Ser-OtBu (free amine, tert-butyl ester) offer only single-site protection, limiting their utility in sequential coupling reactions [1]. This orthogonal capability is a class-level inference derived from established protecting group strategies in peptide synthesis.

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Improved Stereoselectivity with tert-Butyl Protection: 92:8 vs. 84:16 dr

In a direct comparative study, the replacement of a benzyl ether with a tert-butyl ether in a chiral hydrobenzoin auxiliary increased the diastereomeric ratio from 84:16 to 92:8 in the stereoselective reduction of α-keto esters [1]. While this study does not involve tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate directly, it demonstrates the class-level advantage of tert-butyl protecting groups in enhancing stereoselectivity compared to benzyl protection.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reduction

Distinct Melting Point vs. Boc-Protected Analog

While no melting point data is available for tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate, the closely related Boc-D-Ser(Bzl)-OH exhibits a melting point of 58-61°C . This difference in protecting group (tert-butyl ester vs. Boc-carbamate) results in distinct solid-state properties, which can impact solubility, crystallization behavior, and formulation stability.

Physicochemical Characterization Solid-State Properties Quality Control

Optimal Application Scenarios for tert-Butyl (2R)-2-amino-3-(benzyloxy)propanoate in Research and Industrial Settings


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Deprotection

In SPPS, this compound is ideal for introducing a D-serine residue with orthogonal protection of the side-chain hydroxyl and C-terminal carboxyl groups. The tert-butyl ester can be removed with mild acid (e.g., TFA) after peptide chain assembly, while the benzyl ether remains intact until a later hydrogenolysis step [1]. This two-step deprotection sequence is essential for synthesizing cyclic peptides, glycopeptides, and other complex structures where precise control over deprotection timing is required.

Asymmetric Synthesis of Chiral Drug Intermediates

The tert-butyl ester moiety, as demonstrated in class-level studies, can enhance stereoselectivity in asymmetric transformations compared to benzyl-protected analogs [1]. This compound is therefore a valuable building block in the synthesis of enantiomerically pure pharmaceutical intermediates, particularly when high diastereoselectivity is critical for downstream purity and yield.

Synthesis of D-Serine-Containing Glycoconjugates and Prodrugs

The orthogonal protection of the hydroxyl group as a benzyl ether allows for selective glycosylation or other modifications at the carboxyl terminus. This is particularly useful in the preparation of glycopeptide mimetics and prodrugs where the D-serine scaffold serves as a linker or structural mimic of natural amino acids [1].

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